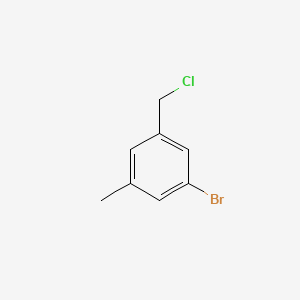

3-Bromo-5-methylbenzyl chloride

Descripción

3-Bromo-5-methylbenzyl chloride (C$8$H$8$BrCl) is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with a bromine atom at the 3-position and a methyl group at the 5-position of the benzene ring. The benzyl chloride functional group (–CH$_2$Cl) confers high reactivity in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis, particularly for introducing the 3-bromo-5-methylbenzyl moiety into target molecules. Substituents like bromine and methyl influence its electronic and steric properties, affecting its solubility, stability, and reactivity.

Propiedades

IUPAC Name |

1-bromo-3-(chloromethyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAXQEBCRBZOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Bromination of 5-methylbenzyl chloride: : One common method involves the bromination of 5-methylbenzyl chloride using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete substitution at the desired position.

-

Chloromethylation of 3-bromo-5-methylbenzene: : Another approach is the chloromethylation of 3-bromo-5-methylbenzene. This can be achieved using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of 3-bromo-5-methylbenzyl chloride may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

-

Substitution Reactions: : 3-Bromo-5-methylbenzyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R). These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

-

Oxidation Reactions: : The methyl group in 3-bromo-5-methylbenzyl chloride can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction Reactions: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in water or ethanol, potassium cyanide (KCN) in DMSO, primary or secondary amines in acetonitrile.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products

Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of 5-methylbenzyl chloride.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Bromo-5-methylbenzyl chloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the preparation of antidiabetic agents, specifically Canagliflozin (Invokana). The compound serves as a precursor in the synthesis of key intermediates required for the production of this medication, which is used to treat type 2 diabetes by inhibiting glucose reabsorption in the kidneys .

Case Study: Synthesis of Canagliflozin Intermediates

- Synthesis Route : The compound is involved in a multi-step synthesis process that includes coupling reactions and Friedel-Crafts reactions, leading to the formation of more complex structures like 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .

- Yield and Purity : The synthetic methods reported yield high purity (up to 99.5%) and significant yields (around 97%) of the final products, making it an efficient route for pharmaceutical manufacturing .

Organic Synthesis

In organic chemistry, 3-bromo-5-methylbenzyl chloride acts as a valuable building block for synthesizing various organic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Synthetic Methodologies

- Nucleophilic Substitution Reactions : The bromine atom in 3-bromo-5-methylbenzyl chloride can be replaced by various nucleophiles, such as amines and alcohols, to create diverse derivatives .

- Formation of New Scaffolds : Researchers have utilized this compound to develop novel scaffolds for anticancer drugs. For instance, derivatives synthesized from this compound showed promising activity against breast and lung cancer cell lines .

Mecanismo De Acción

The mechanism by which 3-bromo-5-methylbenzyl chloride exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methyl group is converted to a more oxidized state, such as an aldehyde or carboxylic acid. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-bromo-5-methylbenzyl chloride with structurally related benzyl chlorides and functional analogs, emphasizing substituent effects and applications.

Substituent Position and Halogen Variation

- 3-Bromo-5-chlorobenzyl chloride: Replacing the methyl group with chlorine increases electronegativity, enhancing polarizability and reactivity in electrophilic substitutions. The dual halogen substitution likely reduces solubility in non-polar solvents compared to the methyl analog .

- This compound is more volatile (estimated boiling point ~180°C) and soluble in organic solvents than its brominated counterpart .

Functional Group Analogs

- 3-Bromo-5-methylbenzoyl chloride (C$8$H$6$BrClO) : The benzoyl chloride (–COCl) group replaces –CH$_2$Cl, shifting reactivity toward nucleophilic acyl substitutions (e.g., forming amides). The electron-withdrawing carbonyl group reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions .

- 3-Bromo-5-methylbenzylamine (C$8$H${10}$BrN) : The amine (–NH$_2$) group replaces chloride, enabling participation in condensation or alkylation reactions. This derivative is less reactive toward nucleophiles but serves as a precursor for pharmaceuticals or ligands .

Substituent Electronic Effects

- Methyl vs. Ethoxy Groups : Replacing the 5-methyl group with ethoxy (–OCH$2$CH$3$) introduces stronger electron-donating effects via resonance, stabilizing the benzyl chloride intermediate. However, the bulkier ethoxy group may hinder nucleophilic access to the –CH$_2$Cl site .

- Bromo vs.

Data Table: Estimated Properties of Selected Benzyl Chloride Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity (SN2) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 3-Bromo-5-methylbenzyl Cl | C$8$H$8$BrCl | 219.5 | Br (3), CH$_3$ (5) | Moderate | Low |

| 5-Methylbenzyl Cl | C$8$H$9$Cl | 140.6 | CH$_3$ (5) | High | Moderate |

| 3,5-Dibromobenzyl Cl | C$7$H$5$Br$_2$Cl | 280.3 | Br (3,5) | Low | Very Low |

| 3-Bromo-5-ethoxybenzyl Cl | C$9$H${10}$BrClO | 249.5 | Br (3), OEt (5) | Moderate | Low |

Actividad Biológica

3-Bromo-5-methylbenzyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10BrCl

- Molecular Weight : 237.54 g/mol

- Structure : The compound consists of a brominated benzyl group, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that 3-Bromo-5-methylbenzyl chloride exhibits notable antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 - 32 µg/mL |

| Escherichia coli | 16 - 32 µg/mL |

| Chlamydia spp. | Selective activity observed |

The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis, although further research is needed to fully elucidate the pathways involved .

Anticancer Activity

Preliminary studies have explored the anticancer potential of 3-Bromo-5-methylbenzyl chloride. For instance, a significant reduction in cell viability was observed in human breast cancer cell lines, with an IC50 value around 15 µM. Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway, characterized by an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins .

Case Study: Anticancer Effects

A notable study investigated the effects of 3-Bromo-5-methylbenzyl chloride on breast cancer cells. The results indicated:

- Cell Viability Reduction : Significant decrease in cell viability post-treatment.

- Apoptosis Induction : Activation of apoptotic pathways was confirmed through assays measuring protein levels associated with apoptosis.

The biological activity of 3-Bromo-5-methylbenzyl chloride is primarily attributed to its interaction with specific molecular targets. The bromine atom and the benzyl group allow for diverse binding interactions, influencing its pharmacological profile.

- Antimicrobial Mechanism : Likely involves interference with bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic protein levels.

Toxicity and Safety Profile

While some toxicity data are available, long-term exposure effects remain under investigation. Current assessments suggest minimal chronic effects; however, exposure should be limited as a precautionary measure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.